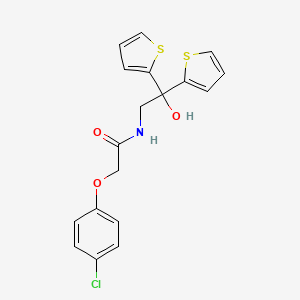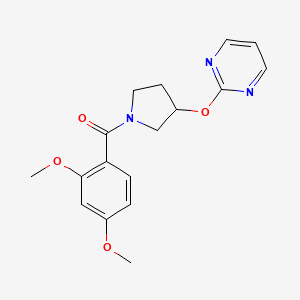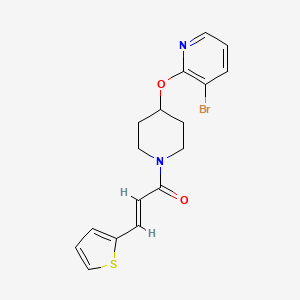
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. This compound is a member of the class of compounds known as hydroxamic acids, which have been shown to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been extensively studied for its potential applications in various scientific research fields, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing inflammation.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and oxidative stress. 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to inhibit the activity of various enzymes involved in these pathways, including histone deacetylases, matrix metalloproteinases, and cyclooxygenases.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to induce apoptosis by activating caspases and inhibiting the activity of anti-apoptotic proteins. In inflammation, 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In neurodegenerative diseases, 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A in lab experiments is its high potency and specificity. 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to have a high affinity for its target enzymes, which allows for precise control of its effects. However, one of the limitations of using 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A in lab experiments is its potential toxicity. 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A. One area of research could be the development of new derivatives of 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A with improved potency and specificity. Another area of research could be the identification of new targets for 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A, which could expand its potential applications in various scientific research fields. Finally, research could be focused on the development of new delivery methods for 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A, which could improve its efficacy and reduce its potential toxicity.
Synthesemethoden
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A is synthesized through a multi-step process involving the reaction of various starting materials. The first step involves the reaction of 4-chlorophenol with 2-bromoethanol in the presence of a base to form 2-(4-chlorophenoxy)ethanol. The second step involves the reaction of 2-(4-chlorophenoxy)ethanol with 2,2-di(thiophen-2-yl)acetic acid in the presence of a coupling agent to form 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide, or 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S2/c19-13-5-7-14(8-6-13)23-11-17(21)20-12-18(22,15-3-1-9-24-15)16-4-2-10-25-16/h1-10,22H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXCEUBVAQNIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2855924.png)
![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2855925.png)

![N-(2-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2855930.png)
![(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2855931.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2855935.png)



![4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855939.png)
![7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2855943.png)

